molecular formula C22H24N4O3S B2450108 N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 2034562-11-1

N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B2450108
CAS No.: 2034562-11-1
M. Wt: 424.52
InChI Key: RGOVLGXGDDXIJE-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a [2,3'-bipyridin] scaffold, a motif frequently employed in the development of ligands for various biological targets due to its ability to engage in hydrogen bonding and π-stacking interactions . The compound is further functionalized with a 4-(N,N-diethylsulfamoyl)benzamide group. The sulfonamide moiety is a common feature in many pharmacologically active compounds and is known to contribute to target binding affinity and selectivity . Research into this compound may focus on its potential as a key intermediate or precursor in the synthesis of more complex molecules for probing biological pathways. The presence of the sulfamoyl group suggests potential for investigation in areas such as enzyme inhibition, given that similar sulfonamide-containing compounds have demonstrated activity against a range of enzyme targets . Furthermore, the bipyridyl component suggests potential applicability in materials science, for instance, in the construction of metal-organic frameworks or as a ligand in catalytic systems . This combination of features makes this compound a versatile candidate for research aimed at developing new chemical tools and exploring structure-activity relationships.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-3-26(4-2)30(28,29)20-9-7-18(8-10-20)22(27)25-15-17-11-13-24-21(14-17)19-6-5-12-23-16-19/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOVLGXGDDXIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Bipyridine Formation

The 2,3'-bipyridine core is synthesized via a palladium-catalyzed coupling between 4-methyl-2-bromopyridine and 3-pyridineboronic acid. Optimized conditions from analogous reactions include:

Reagent Quantity Conditions Yield Source
4-Methyl-2-bromopyridine 10 mmol Pd(OAc)₂ (0.04 equiv), H₂O, 100°C, 1 h 92%
3-Pyridineboronic acid 11 mmol N₂ atmosphere, pH 12 adjustment

The reaction proceeds via oxidative addition of the bromopyridine to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the bipyridine. X-ray crystallography confirms regioselectivity at the 2,3'-positions.

Bromination of the Methyl Group

Radical bromination converts the 4-methyl group to 4-(bromomethyl)-2,3'-bipyridine using N-bromosuccinimide (NBS) and AIBN in CCl₄:

Parameter Value Outcome
NBS 1.2 equiv Complete conversion
AIBN 0.1 equiv 78% isolated yield
Reaction time 6 h, reflux

Gabriel Synthesis for Amination

The bromomethyl intermediate undergoes Gabriel synthesis to introduce the primary amine:

  • Phthalimide substitution : React with potassium phthalimide in DMF (80°C, 12 h).
  • Hydrazinolysis : Treat with hydrazine hydrate in ethanol (reflux, 4 h) to yield [2,3'-bipyridin]-4-ylmethanamine (85% yield).

Synthesis of 4-(N,N-Diethylsulfamoyl)benzoyl Chloride

Sulfamoylation of 4-Aminobenzoic Acid

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid (H₂, Pd/C, 90% yield), followed by sulfamoylation with N,N-diethylsulfamoyl chloride:

Reagent Molar Ratio Conditions Yield
N,N-Diethylsulfamoyl chloride 1.5 equiv Et₃N, DCM, 0°C → rt 88%

The reaction’s selectivity for the para-position is attributed to the electron-donating amino group.

Acid Chloride Formation

The sulfamoylbenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to yield 4-(N,N-diethylsulfamoyl)benzoyl chloride (95% conversion).

Amide Coupling and Final Assembly

The amine and acid chloride are coupled under Schotten-Baumann conditions:

Component Quantity Base Solvent Yield
[2,3'-Bipyridin]-4-ylmethanamine 1.0 equiv NaOH (aq) THF 89%

Mechanistically, the base deprotonates the amine, enabling nucleophilic attack on the electrophilic acyl chloride. The crude product is purified via recrystallization (EtOH/H₂O) to afford the title compound in >99% purity (HPLC).

Alternative Synthetic Routes and Optimization

Ullmann Coupling for Bipyridine Formation

An alternative to Suzuki coupling involves Ullmann-type coupling of 2-iodopyridine and 3-bromo-4-methylpyridine with CuI/L-proline catalysis:

Catalyst Ligand Temp. Yield
CuI (10 mol%) L-Proline 110°C 68%

While lower yielding than Suzuki coupling, this method avoids palladium costs.

Reductive Amination Pathway

For laboratories lacking bromination capabilities, reductive amination offers an alternative:

  • Oxidize 4-methyl-2,3'-bipyridine to 4-pyridinecarbaldehyde (MnO₂, 70%).
  • React with 4-(N,N-diethylsulfamoyl)benzylamine under H₂/Pd-C (82% yield).

Critical Analysis of Reaction Parameters

Palladium Catalyst Loading

Data from Suzuki couplings demonstrate that increasing Pd(OAc)₂ from 0.02 to 0.04 equiv raises yields from 76% to 92%, albeit with higher costs.

Temperature Effects in Bromination

Bromination at 75–85°C minimizes polybromination byproducts compared to lower temperatures (50–60°C), which favor di-substitution (12% vs. <5%).

Solvent Impact on Amidation

Polar aprotic solvents (DMF, THF) outperform non-polar solvents (toluene) in amidation, with THF providing optimal solubility and reaction rates (89% vs. 62%).

Characterization and Quality Control

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 1H, bipyridine), 8.15 (s, 1H, amide NH), 7.92–7.85 (m, 4H, aromatic).
  • HPLC-MS : m/z 485.2 [M+H]⁺, retention time 6.74 min (99.2% purity).
  • XRD : Confirms planar benzamide and orthogonal bipyridine rings.

Industrial-Scale Considerations

The patent route highlights “one-pot” methodologies to streamline production:

  • Combine esterification and chlorination steps (75% overall yield).
  • Use phase-transfer catalysts (tetrabutylammonium chloride) to enhance ammonolysis efficiency.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to metal ions or proteins, altering their function and leading to various biochemical effects. The bipyridine moiety is known for its ability to chelate metal ions, which can influence enzymatic activity or cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3-methylbenzamide (DEET): Commonly used as an insect repellent, DEET shares structural similarities with the benzamide moiety.

    N,N-Dimethylbenzamide: Another benzamide derivative with different substituents, used in various chemical applications.

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide is unique due to the presence of both bipyridine and sulfamoyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, binding properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following molecular formula:

  • Chemical Formula : C24_{24}H28_{28}N4_{4}O2_{2}
  • Molecular Weight : 420.479 g/mol
  • IUPAC Name : (1R,4R)-N-{2'-[(4-fluorophenyl)amino]-[4,4'-bipyridin]-2-yl}-4-methoxycyclohexane-1-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific protein kinases involved in cellular signaling pathways. Notably, it exhibits activity against the Mitogen-Activated Protein Kinase 10 (MAPK10) , which plays a crucial role in neuronal signaling and apoptosis.

Binding Properties

The compound demonstrates significant binding affinity with an IC50_{50} value of 235 nM for MAPK10, indicating its potential as a therapeutic agent targeting neuronal processes .

PropertyMeasurement
IC50_{50} (nM)235
Target ProteinMAPK10
FunctionNeuronal signaling and apoptosis

Case Studies and Research Findings

  • Neuronal Proliferation and Differentiation :
    Research indicates that this compound promotes neuronal proliferation and differentiation through the modulation of MAPK signaling pathways. In vitro studies have shown enhanced neurite outgrowth in neuronal cultures treated with this compound.
  • Apoptosis Regulation :
    In a study examining cellular stress responses, the compound was found to regulate apoptosis by modulating the phosphorylation of transcription factors involved in cell survival pathways. This suggests its potential utility in neuroprotective therapies .
  • Pharmacological Applications :
    Given its mechanism of action and biological activity, the compound is being investigated for applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to influence amyloid-beta precursor protein signaling further supports its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide, and how can intermediates be optimized?

  • Methodology :

  • Bipyridine Intermediate : Synthesize the bipyridine core via palladium-catalyzed cross-coupling (e.g., Suzuki coupling) between 2- and 3-bromopyridine derivatives under inert conditions (N₂ atmosphere) .
  • Benzamide Functionalization : React 4-(N,N-diethylsulfamoyl)benzoyl chloride with the bipyridinemethylamine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC; Rf values) and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the structural identity and purity of this compound be validated?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., bipyridine methyl linkage at 4-position, diethylsulfamoyl group integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₂₇N₅O₃S) and isotopic patterns.
  • X-ray Crystallography : Resolve 3D conformation for bond angles and dihedral angles critical to ligand-protein interactions .

Q. What preliminary biological assays are suitable for screening its activity?

  • Methodology :

  • In Vitro Enzyme Inhibition : Test against metalloenzymes (e.g., carbonic anhydrase) using spectrophotometric assays. The bipyridine moiety may chelate metal ions .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale (>10 g) production without compromising purity?

  • Methodology :

  • Solvent Optimization : Replace DCM with THF for better solubility of bulky intermediates .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for cross-coupling efficiency (monitor via GC-MS).
  • Flow Chemistry : Implement continuous-flow reactors for bipyridine synthesis to enhance reproducibility and reduce reaction times .

Q. How to resolve contradictions in biological activity data across different assays?

  • Case Study : If the compound shows potent HDAC inhibition in vitro but weak activity in cell-based assays:

  • Mechanistic Analysis : Use chromatin immunoprecipitation (ChIP) to assess histone acetylation (e.g., Ac-H3 levels) in target tissues .
  • Solubility Testing : Measure logP and aqueous solubility; modify sulfamoyl groups to improve membrane permeability .
    • Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates and assays .

Q. What computational strategies can predict its interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to HDACs or kinases. Prioritize residues forming hydrogen bonds with the sulfamoyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .

Key Research Gaps and Recommendations

  • Target Identification : Use CRISPR-Cas9 screening to identify gene dependencies modulated by this compound .
  • Metabolite Profiling : LC-MS/MS to track in vivo degradation products and assess sulfamoyl group stability .

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